
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is an aromatic compound characterized by the presence of iodine, nitro, and trifluoroethoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-iodo-5-(2,2,2-trifluoroethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoroethoxy group, using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-amino-3-iodo-5-(2,2,2-trifluoroethoxy)benzene .
Applications De Recherche Scientifique
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the iodine atom can undergo oxidative addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparaison Avec Des Composés Similaires
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Iodo-3-nitrobenzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1-Iodo-2-nitrobenzene: Has the nitro group in a different position, affecting its electronic distribution and reactivity.
1-Iodo-4-nitrobenzene: Similar to 1-Iodo-3-nitrobenzene but with the nitro group in the para position, leading to different steric and electronic effects.
The presence of the trifluoroethoxy group in this compound makes it unique, providing enhanced stability and specific reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H5F3INO3 |
|---|---|
Poids moléculaire |
347.03 g/mol |
Nom IUPAC |
1-iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5F3INO3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4H2 |
Clé InChI |
DJEAUJDDKUTZJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCC(F)(F)F)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)
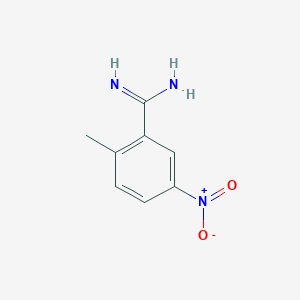
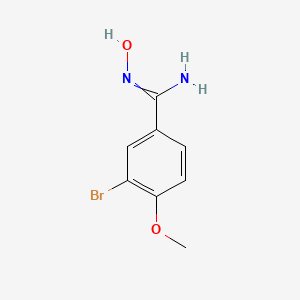
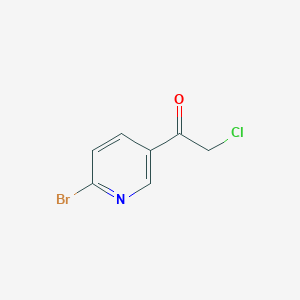
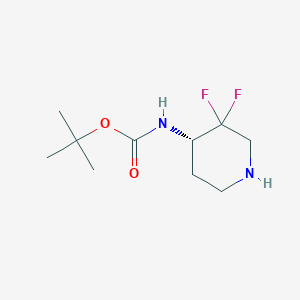
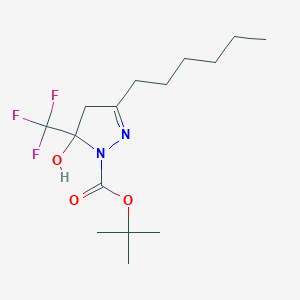
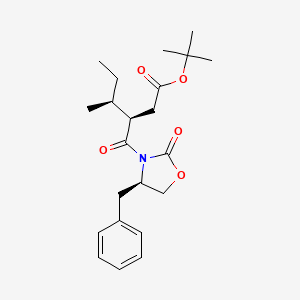

![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
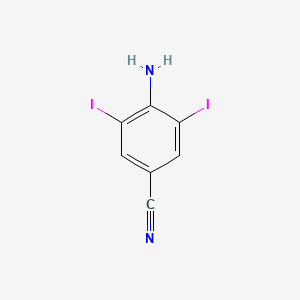
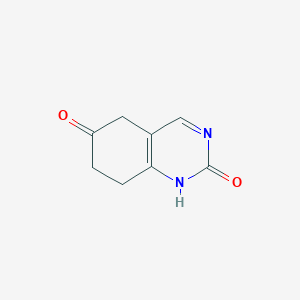
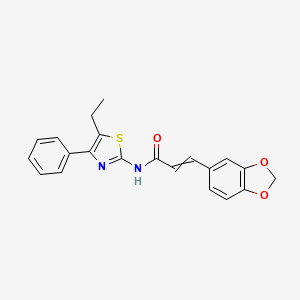
![5-{[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B15147924.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)
